4-((5-Methylisoxazol-4-yl)methyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including structures similar to 4-((5-Methylisoxazol-4-yl)methyl)morpholine, often involves refluxing and specific reactions with chlorides or other reagents. For example, a related compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, with structure confirmation by single crystal X-ray diffraction studies (Mamatha et al., 2019).
Molecular Structure Analysis
The molecular structure of similar morpholine derivatives is often analyzed using single-crystal X-ray diffraction, revealing characteristics such as the monoclinic system and specific lattice parameters (Mamatha et al., 2019). This analysis helps in understanding the spatial arrangement of atoms and the geometry of the compound.
Chemical Reactions and Properties
Morpholine derivatives engage in various chemical reactions, like cycloaddition reactions, which are crucial for synthesizing spiro-derivatives and studying their kinetics (Beltrame & Gelli, 1986). These reactions help in extending the chemical frameworks and understanding the reactivity patterns of such compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for the application and handling of the compounds. For morpholine derivatives, these properties can significantly vary based on the substituents and the overall molecular structure.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and interaction with biological molecules, define the potential applications of morpholine derivatives. For instance, the synthesis and structure elucidation of related compounds provide insights into their potential biological activities and chemical behaviors (Kulakov et al., 2015).
Scientific Research Applications
Polymorphs and Crystal Engineering
A study on the polymorphic modifications of morpholin-4-ium derivatives highlights the influence of crystallization conditions on the crystal structure, revealing insights into kinetic and thermodynamic control in crystal engineering. This research underlines the significance of intermolecular interactions and non-charge-assisted hydrogen bonds in determining polymorph stability and properties (Shishkina et al., 2017).
Organic Synthesis and Drug Design
Benzimidazoles containing morpholine skeletons have been synthesized for potential use as glucosidase inhibitors with antioxidant activity. This research provides a foundation for designing new therapeutic agents targeting diabetes and oxidative stress-related diseases (Özil et al., 2018).
Neuroprotection and Pharmacology
Investigations into amino acid derivatives with morpholine structures have led to the development of neuroprotective agents, illustrating the compound's utility in pharmacological research aimed at treating neurodegenerative conditions (Krogsgaard‐Larsen et al., 1991).
Antimicrobial Activities
Research on triazole derivatives featuring morpholine demonstrates their potential as antimicrobial agents. This work contributes to the ongoing search for new treatments against resistant microbial strains (Bektaş et al., 2010).
Antioxidant Properties and QSAR Analysis
A QSAR analysis of thiazol-5-yl derivatives incorporating morpholine has elucidated the structure-activity relationships governing antioxidant activities. This research aids in the rational design of antioxidant compounds for potential therapeutic applications (Drapak et al., 2019).
Corrosion Inhibition
Studies on morpholine derivatives as corrosion inhibitors offer insights into their application in protecting metals against corrosion, particularly in acidic environments. This research is crucial for industrial applications where material longevity and integrity are paramount (Rbaa et al., 2019).
Hypoglycemic and Anti-inflammatory Activities
The synthesis and evaluation of thiazolidine-2,4-diones incorporating morpholine have demonstrated significant hypoglycemic and anti-inflammatory activities, underscoring the potential of these compounds in treating diabetes and inflammation-related disorders (Karumanchi et al., 2019).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus could be on either synthetic routes or chemical reactions of the nucleus or the several biological activities of the isoxazole derivatives . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .
Mechanism of Action
Target of Action
Compounds like “4-((5-Methylisoxazol-4-yl)methyl)morpholine” often target specific enzymes or receptors in the body. For instance, morpholine derivatives are known to inhibit certain fungal enzymes .
Mode of Action
The compound could interact with its target to alter its function. For example, morpholine antifungal drugs inhibit fungal enzymes, affecting fungal sterol synthesis pathways .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, the inhibition of fungal enzymes by morpholine derivatives depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, the accumulation of ignosterol in fungal cell membranes due to the action of morpholine derivatives could lead to the death of the fungus .
properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYTVDVKIMTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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